2,4-Dibromo-5-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-5-nitroaniline is an organic compound with the molecular formula C6H3Br2N2O2 It is a derivative of aniline, where two bromine atoms and one nitro group are substituted at the 2, 4, and 5 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-nitroaniline typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group at the desired position.
Bromination: The nitrated product is then subjected to bromination to introduce bromine atoms at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound often employs bromide-bromate salts in an aqueous acidic medium. This method is advantageous due to its high yield and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly performed using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: Often involves nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines and quinones, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,4-Dibromo-5-nitroaniline exerts its effects involves interactions with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, leading to reduced metabolism of specific drugs. Additionally, it exhibits antioxidant and anti-inflammatory effects by modulating the levels of inflammatory markers in the blood.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dibromo-4-nitroaniline: Similar in structure but with bromine atoms at the 2 and 6 positions.
2,4-Dibromo-6-nitroaniline: Another isomer with the nitro group at the 6 position.
Uniqueness
2,4-Dibromo-5-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C6H4Br2N2O2 |
---|---|
Molekulargewicht |
295.92 g/mol |
IUPAC-Name |
2,4-dibromo-5-nitroaniline |
InChI |
InChI=1S/C6H4Br2N2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 |
InChI-Schlüssel |
KJBVPQVNBQJCDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.